1-(2-Ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Ethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring substituted with an ethoxyphenyl group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
1-(2-Ethoxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam that is widely used in medicinal chemistry . The pyrrolidin-2-one ring is a common feature in many biologically active compounds . .
Mode of Action
It is known that the pyrrolidin-2-one ring and its derivatives, including this compound, can interact with biological targets in a manner influenced by their stereochemistry . The spatial orientation of substituents on the pyrrolidin-2-one ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Derivatives of pyrrolidin-2-one have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as in the case of pyrrolidin-2-one derivatives, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Action Environment
The stereochemistry of the pyrrolidin-2-one ring and the spatial orientation of substituents can influence the biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidin-2-one derivatives can display antiarrhythmic activity, which is related to their adrenolytic and antioxidant properties . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Some pyrrolidin-2-one derivatives have been shown to have antiarrhythmic and antioxidant activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some pyrrolidin-2-one derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some pyrrolidin-2-one derivatives have been synthesized and that most of them have various significant biological activities . This suggests that this compound could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that some pyrrolidin-2-one derivatives have shown antiarrhythmic and hypotensive effects . This suggests that this compound could potentially have similar effects at different dosages.
Metabolic Pathways
It is known that some pyrrolidin-2-one derivatives undergo reduction of the β-keto moiety and oxidation at the 2″-position of the pyrrolidine ring . This suggests that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be localized to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidants like Cu(OAc)2 and KI, and conditions often involve elevated temperatures and specific solvents. Major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted products.
Scientific Research Applications
1-(2-Ethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the ethoxyphenyl substitution.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that impart different biological activities.
Prolinol: A related compound with a hydroxyl group instead of the ethoxyphenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOEFSEQQXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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